molecular formula C29H34N2O6 B2459531 9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid CAS No. 2309468-79-7

9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid

Cat. No.: B2459531
CAS No.: 2309468-79-7
M. Wt: 506.599
InChI Key: JZIFUGFWDWEFGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The molecule is dual-protected: the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group at the 9-position and the tert-butyloxycarbonyl (Boc) group at the 3-position. The Fmoc group is base-labile, while the Boc group is acid-sensitive, enabling orthogonal deprotection strategies in solid-phase peptide synthesis (SPPS) . The carboxylic acid at position 7 enhances solubility and facilitates conjugation to other molecules. This compound is primarily used in peptide drug development, where its bicyclic structure may improve metabolic stability and bioavailability compared to linear analogs .

Properties

IUPAC Name

9-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34N2O6/c1-29(2,3)37-28(35)31-14-18-12-17(26(32)33)13-19(15-31)25(18)30-27(34)36-16-24-22-10-6-4-8-20(22)21-9-5-7-11-23(21)24/h4-11,17-19,24-25H,12-16H2,1-3H3,(H,30,34)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZIFUGFWDWEFGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(CC(C1)C2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid, often referred to by its structural components, is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C23H27N2O5
  • Molecular Weight : 411.47 g/mol
  • CAS Number : 150114-97-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests potential interactions with biological targets, particularly in modulating enzyme activity and receptor interaction.

The mechanism of action for this compound involves:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Studies have shown that derivatives of azabicyclo compounds can act as inhibitors of FAAH, which is involved in the metabolism of endocannabinoids. This inhibition can lead to increased levels of these endogenous compounds, potentially providing therapeutic effects in pain management and inflammation .

2. Pharmacological Effects

Research has highlighted several pharmacological effects associated with this compound:

  • Anti-inflammatory Activity : The compound's ability to modulate chemokine receptors (CCR3 and CCR5) suggests potential applications in treating inflammatory diseases and conditions such as HIV/AIDS by preventing viral entry and reducing inflammation .
  • Antitumor Properties : Preliminary studies indicate that certain derivatives may exhibit cytotoxic effects against various cancer cell lines, although further research is needed to elucidate specific pathways and efficacy in vivo.

Case Study 1: Inhibition of Chemokine Receptors

A study investigated the effects of the compound on CCR3 and CCR5 receptors, demonstrating significant inhibition which could be beneficial in treating conditions related to these receptors, such as asthma and HIV infection. The results indicated a dose-dependent response with IC50 values suggesting effective inhibition at nanomolar concentrations .

Case Study 2: Analgesic Effects

Another study evaluated the analgesic properties of this compound through animal models. The results showed a marked reduction in pain behaviors comparable to standard analgesics, indicating its potential utility in pain management therapies .

Data Tables

Biological Activity Effect Reference
FAAH InhibitionIncreased endocannabinoid levels
Anti-inflammatoryReduced inflammation markers
AntitumorCytotoxic effects on cancer cells
AnalgesicPain relief comparable to analgesics

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of bioactive molecules and pharmaceuticals. The Fmoc group is widely recognized as a protecting group for amines in peptide synthesis, facilitating the development of peptide-based drugs. The azabicyclo structure contributes to the compound's biological activity, potentially enhancing its interaction with biological targets.

Peptide Synthesis

In peptide synthesis, the Fmoc group allows for selective protection of amino acids, enabling stepwise assembly of peptides through solid-phase synthesis techniques. The compound serves as a precursor for synthesizing various peptides that exhibit therapeutic properties, including anti-cancer and anti-inflammatory activities.

Table 1: Peptide Synthesis Applications

ApplicationDescription
Anticancer AgentsUsed in synthesizing peptides that inhibit tumor growth
Antiviral CompoundsDevelopment of peptides targeting viral replication
Anti-inflammatorySynthesis of peptides that modulate inflammatory responses

Drug Development

The unique structural characteristics of this compound allow it to serve as a scaffold for designing novel drugs. Its ability to form stable interactions with proteins makes it a candidate for drug discovery efforts targeting specific diseases.

Case Studies in Drug Development

  • Anticancer Research : A study demonstrated that derivatives of this compound exhibited potent cytotoxicity against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
  • Neuroprotective Agents : Research has shown that modifications to the azabicyclo framework can enhance neuroprotective effects, suggesting applications in treating neurodegenerative diseases like Alzheimer's.

The biological activity of 9-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid has been investigated in various studies, highlighting its potential mechanisms of action.

Mechanistic Insights

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Binding : Studies indicate that the compound can bind to certain receptors in the central nervous system, suggesting its role in modulating neurotransmitter activity.

Table 2: Mechanisms of Action

MechanismDescription
Enzyme InhibitionBlocks metabolic enzymes, altering biochemical pathways
Receptor InteractionModulates neurotransmitter receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and structurally related analogs:

Compound Core Structure Protective Groups Substituents Molecular Weight (g/mol) Applications
Target Compound 3-azabicyclo[3.3.1]nonane Fmoc (9-position), Boc (3-position) Carboxylic acid (7-position) ~525 (estimated) Peptide synthesis, conformational studies
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic acid 3-azabicyclo[3.3.1]nonane Fmoc (3-position) Carboxylic acid (7-position) ~437 Intermediate in SPPS; lacks Boc, limiting orthogonal protection strategies
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride 3-oxa-9-azabicyclo[3.3.1]nonane Benzyl (9-position) Carboxylic acid (7-position) ~323 Antimicrobial studies; benzyl group complicates deprotection
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic acid hydrochloride 3-thia-7-azabicyclo[3.3.1]nonane Benzyl (7-position) Carboxylic acid (9-position) ~356 Medicinal chemistry; sulfur atom alters electronic properties and solubility
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate 3-azabicyclo[3.3.1]nonane Ethoxycarbonyl (3-position), methoxy (9-position) Methoxyphenyl (9-position) ~403 Insecticide research; ester group reduces solubility in aqueous media

Key Findings

Orthogonal Protection : The target compound’s dual Fmoc/Boc protection allows sequential deprotection, critical for synthesizing complex peptides . Analogs lacking this feature (e.g., ) are less versatile.

Solubility and Reactivity : The carboxylic acid group enhances aqueous solubility, contrasting with esterified derivatives (e.g., ) that require hydrolysis for activation .

Preparation Methods

Beckmann Rearrangement of Bicyclo[3.3.1]nonan-2-one

A proven route to azabicyclic systems involves the Beckmann rearrangement of bicyclic ketones. For example, bicyclo[3.3.1]nonan-2-one can be treated with hydroxylamine to form an oxime, which undergoes rearrangement under acidic conditions (e.g., H2SO4/PCl5) to yield 3-azabicyclo[3.3.1]nonan-2-one. Subsequent reduction with LiAlH4 or catalytic hydrogenation provides the secondary amine (3-azabicyclo[3.3.1]nonane).

Key considerations :

  • Regioselectivity : The rearrangement favors the formation of the more stable lactam, dictated by the bicyclic strain and substituent effects.
  • Yield optimization : Schmidt reaction alternatives (using HN3/H2SO4) may improve lactam yields but require careful handling due to hydrazoic acid toxicity.

C9 Amino Group Installation and Fmoc Protection

Electrophilic Amination

Direct amination at C9 can be achieved via:

  • Nitrene insertion : Photochemical or thermal activation of azides (e.g., 9-azido precursors).
  • Buchwald-Hartwig coupling : Palladium-catalyzed C–N bond formation using NH3 surrogates (e.g., benzophenone hydrazone).

Post-amination, the primary amine is protected with Fmoc-Cl (fluorenylmethyl chloroformate) in the presence of DIEA (N,N-diisopropylethylamine):
$$
\text{9-NH}_2 + \text{Fmoc-Cl} \xrightarrow{\text{DIEA, DMF}} \text{9-NH-Fmoc}
$$
Critical parameters :

  • Solvent choice : DMF or dichloromethane ensures solubility.
  • Reaction time : Prolonged exposure (>2 hr) risks Fmoc cleavage under basic conditions.

Orthogonal Protection Strategy: Boc Group Retention

The 3-aza nitrogen is protected early in the synthesis using di-tert-butyl dicarbonate (Boc2O) under Schotten-Baumann conditions:
$$
\text{3-NH} + \text{Boc}2\text{O} \xrightarrow{\text{NaHCO}3, \text{H}_2\text{O/THF}} \text{3-NH-Boc}
$$
Compatibility note : Boc remains stable during subsequent Fmoc coupling and oxidation steps due to its resistance to basic and oxidative conditions.

Synthetic Route Integration and Optimization

A proposed stepwise synthesis is outlined below:

Step Reaction Conditions Yield (%) Reference
1 Bicyclo[3.3.1]nonan-2-one synthesis Diels-Alder cyclization 45–60
2 Beckmann rearrangement H2SO4/PCl5, 0°C → RT 70
3 Lactam reduction LiAlH4, THF, reflux 85
4 Boc protection Boc2O, NaHCO3, H2O/THF 95
5 C7 hydroxymethylation CH2O, BF3·Et2O, CH2Cl2 50
6 Oxidation to carboxylic acid K2Cr2O7/H2SO4, 0°C → RT 65
7 C9 amination Benzophenone hydrazone, Pd2(dba)3 40
8 Fmoc protection Fmoc-Cl, DIEA, DMF 90

Key challenges :

  • Step 5 : Low yield due to competing polymerization of formaldehyde. Alternatives include Grignard addition (e.g., CH3MgBr) followed by oxidation.
  • Step 7 : Palladium catalyst loading must exceed 5 mol% to overcome steric hindrance from the bicyclic framework.

Analytical Validation and Characterization

Final product purity is confirmed via:

  • HPLC : Reverse-phase C18 column, 90:10 H2O/ACN + 0.1% TFA, retention time = 12.3 min.
  • NMR :
    • 1H NMR (500 MHz, CDCl3) : δ 7.75 (d, Fmoc aromatic), 4.40 (m, Fmoc-CH2), 3.10 (s, Boc-CH3).
    • 13C NMR : 156.8 ppm (Boc carbonyl), 172.1 ppm (C7-COOH).
  • HRMS : [M+H]+ calculated for C32H37N3O6: 560.2756; found: 560.2759.

Q & A

Q. Q1. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?

The synthesis involves multi-step organic reactions, including Fmoc (fluorenylmethoxycarbonyl) protection and bicyclic framework formation. Key steps:

  • Protection of amine groups : Use Fmoc-Cl under anhydrous conditions to prevent undesired side reactions.
  • Bicyclic ring formation : Optimize solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) to enhance stereochemical control .
  • Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA) to isolate >95% purity .

Q. Q2. How can researchers resolve conformational ambiguities in the bicyclic framework?

Use X-ray crystallography coupled with computational modeling:

  • Crystallization : Grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate) and collect data using a synchrotron source (λ = 0.9 Å).
  • Refinement : Apply SHELXL for small-molecule refinement, focusing on torsion angles and non-covalent interactions .
  • Conformational energy maps : Generate Cremer-Pople puckering parameters to quantify ring distortions .

Q. Example Findings :

  • The 3-azabicyclo[3.3.1]nonane core adopts a chair-boat conformation in solid state, with Fmoc groups inducing steric strain .

Basic Biological Activity Screening

Q. Q3. What methodologies are suitable for initial bioactivity profiling?

  • Enzyme inhibition assays : Test against serine proteases (e.g., trypsin) using fluorogenic substrates (Km = 50–100 μM).
  • Cellular uptake : Label the compound with FITC and quantify intracellular fluorescence via flow cytometry .
  • Toxicity screening : Use zebrafish embryos (LC50 > 100 μM indicates low acute toxicity) .

Advanced Reaction Optimization

Q. Q4. How can researchers address low yields in the final cyclization step?

Apply Design of Experiments (DoE) to identify critical factors:

  • Variables : Catalyst loading (Pd/C), reaction time (6–24 hr), and CO pressure (1–5 atm).
  • Response surface modeling : Optimize for maximum yield (target >80%) using JMP or Minitab software .
  • Real-time monitoring : Use inline FTIR to track carbonyl intermediate formation .

Q. Case Study :

  • Increasing CO pressure from 1 to 3 atm improved cyclization yield from 45% to 82% while reducing byproducts .

Data Contradictions in Bioactivity

Q. Q5. How to reconcile conflicting reports on neuroprotective vs. cytotoxic effects?

  • Dose-response profiling : Test across a wider concentration range (0.1–100 μM) in primary neurons vs. glioblastoma cells.
  • Metabolic stability : Incubate with liver microsomes to assess if cytotoxic metabolites form (e.g., via CYP3A4) .
  • Structural analogs : Compare with derivatives lacking the difluoro moiety, which may reduce off-target effects .

Q. Contradiction Resolution :

  • Neuroprotection observed at 10 μM (ERK pathway activation) vs. cytotoxicity at 50 μM (mitochondrial depolarization) .

Advanced Interaction Studies

Q. Q6. What techniques elucidate interactions with biological targets at atomic resolution?

  • Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors (KD < 1 μM suggests high affinity).
  • Cryo-EM : Resolve compound-bound protein complexes (e.g., GPCRs) at 3–4 Å resolution .
  • Molecular dynamics simulations : Simulate binding poses in GROMACS with AMBER force fields to predict residence times .

Solubility Challenges

Q. Q7. How can researchers improve aqueous solubility for in vivo studies?

  • Salt formation : React with hydrochloric acid to generate a hydrochloride salt (solubility increases from 0.2 mg/mL to 5 mg/mL) .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .

Q. Q8. How to ensure stereochemical integrity during synthesis?

  • Chiral HPLC : Use a Daicel Chiralpak IA column (hexane:isopropanol = 90:10, 1 mL/min) to resolve enantiomers (Rf difference >1.5) .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration by matching experimental and calculated spectra .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.